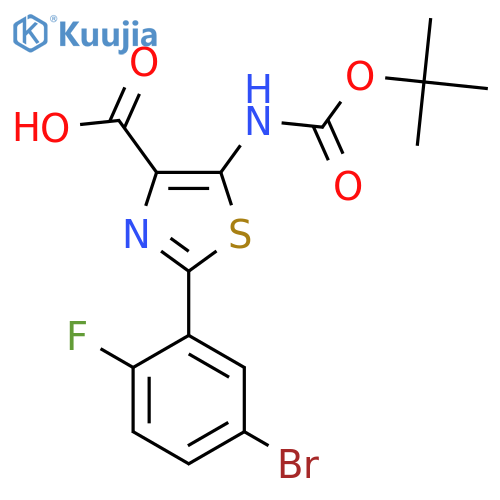

Cas no 1270034-27-9 (5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid)

5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(BOC-AMINO)-2-(5-BROMO-2-FLUORO-PHENYL)THIAZOLE-4-CARBOXYLIC ACID

- 2-(5-bromo-2-fluorophenyl)-5-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid

- 2-(5-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid

- 2-(5-bromo-2-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid

- 5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid

-

- インチ: 1S/C15H14BrFN2O4S/c1-15(2,3)23-14(22)19-12-10(13(20)21)18-11(24-12)8-6-7(16)4-5-9(8)17/h4-6H,1-3H3,(H,19,22)(H,20,21)

- InChIKey: ZCHCSYNILJGMJX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1)C1=NC(C(=O)O)=C(NC(=O)OC(C)(C)C)S1)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 491

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 117

5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM492222-1g |

2-(5-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid |

1270034-27-9 | 97% | 1g |

$1140 | 2024-08-02 | |

| Alichem | A059004621-1g |

5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid |

1270034-27-9 | 97% | 1g |

1,016.50 USD | 2021-06-01 |

5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid 関連文献

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acidに関する追加情報

Recent Advances in the Synthesis and Applications of 5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid (CAS: 1270034-27-9)

The compound 5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid (CAS: 1270034-27-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This thiazole derivative, characterized by its Boc-protected amino group and bromo-fluoro-phenyl moiety, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its role in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds, making it a focal point of contemporary research.

One of the most notable advancements in the application of this compound is its use in the synthesis of targeted kinase inhibitors. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of 5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid exhibit potent inhibitory activity against a range of kinases, including those implicated in cancer progression. The bromo-fluoro-phenyl group enhances binding affinity to kinase active sites, while the thiazole core contributes to metabolic stability, making these derivatives promising candidates for further preclinical evaluation.

In addition to its role in kinase inhibition, this compound has also been explored for its antimicrobial properties. A study in Bioorganic & Medicinal Chemistry Letters (2023) reported that structural modifications of the thiazole ring and the Boc-protected amino group led to compounds with significant activity against drug-resistant bacterial strains. The presence of the 5-bromo-2-fluoro-phenyl moiety was found to be critical for disrupting bacterial cell wall synthesis, suggesting potential applications in addressing antibiotic resistance.

The synthetic pathways for 5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid have also been optimized in recent years. A 2023 publication in Organic Process Research & Development detailed a scalable and cost-effective method for its production, emphasizing green chemistry principles. This advancement is particularly important for industrial-scale applications, ensuring consistent quality and yield while minimizing environmental impact.

Looking ahead, the versatility of 5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid positions it as a valuable building block in medicinal chemistry. Ongoing research is focused on expanding its utility in the development of novel therapeutics, including protease inhibitors and immunomodulators. As the demand for targeted and multifunctional drugs grows, this compound is expected to play an increasingly prominent role in drug discovery pipelines.

1270034-27-9 (5-(Boc-amino)-2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylic acid) 関連製品

- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)

- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)

- 1209085-42-6({9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine)

- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)

- 1517220-99-3(Glycine, N-(5-hydroxy-1-oxopentyl)-)

- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)

- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)

- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)

- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)

- 2228986-44-3(tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate)